molecular formula C12H14N2 B2803983 (2R)-2-Isoquinolin-5-ylpropan-1-amine CAS No. 2248197-79-5

(2R)-2-Isoquinolin-5-ylpropan-1-amine

Cat. No.: B2803983
CAS No.: 2248197-79-5
M. Wt: 186.258
InChI Key: NATPBWKAHZAGEG-VIFPVBQESA-N
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Description

(2R)-2-Isoquinolin-5-ylpropan-1-amine is an organic compound characterized by its isoquinoline structure attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Isoquinolin-5-ylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable propan-1-amine derivative.

    Reaction Conditions: The reaction often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under hydrogenation conditions to facilitate the coupling of the isoquinoline and propan-1-amine moieties.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Isoquinolin-5-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Alkyl halides, solvents like dichloromethane (CH2Cl2).

Major Products:

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted isoquinoline compounds.

Scientific Research Applications

(2R)-2-Isoquinolin-5-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Isoquinolin-5-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as neurotransmitter release or enzyme inhibition, leading to various biological effects.

Comparison with Similar Compounds

    (2S)-2-Isoquinolin-5-ylpropan-1-amine: The enantiomer of the compound with different stereochemistry.

    Isoquinoline derivatives: Compounds with similar isoquinoline structures but different functional groups.

Uniqueness: (2R)-2-Isoquinolin-5-ylpropan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and other isoquinoline derivatives.

Properties

IUPAC Name

(2R)-2-isoquinolin-5-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(7-13)11-4-2-3-10-8-14-6-5-12(10)11/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPBWKAHZAGEG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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